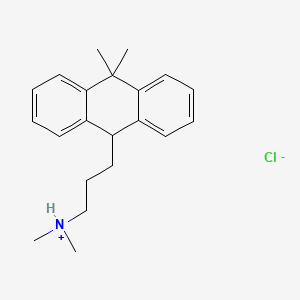9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride
CAS No.: 10566-51-5
Cat. No.: VC18409658
Molecular Formula: C21H28ClN
Molecular Weight: 329.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10566-51-5 |
|---|---|
| Molecular Formula | C21H28ClN |
| Molecular Weight | 329.9 g/mol |
| IUPAC Name | 3-(10,10-dimethyl-9H-anthracen-9-yl)propyl-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C21H27N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-11,13-14,16H,9,12,15H2,1-4H3;1H |
| Standard InChI Key | MAYVLFIUCRDJPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(C3=CC=CC=C31)CCC[NH+](C)C)C.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name indicates the following features:
-
Anthracene backbone: A tricyclic aromatic system with a saturated 9,10-dihydro configuration, reducing planarity compared to fully aromatic anthracene.
-
Propanamine side chain: A three-carbon chain terminating in a dimethylated amine group (–N(CH₃)₂).
-
Methyl substitutions: Two methyl groups at the 10-position of the anthracene core.
-
Hydrochloride salt: The amine is protonated, forming a water-soluble ionic compound.
Table 1: Inferred Physical and Chemical Properties
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no explicit synthesis route exists for this compound, plausible methods include:
-
Anthracene Functionalization:
-
Amine Alkylation:
-
Reaction of 9,10-dihydroanthracene-9-propanol with methylamine under Mitsunobu conditions to install the dimethylamino group.
-
-
Salt Formation:
Table 2: Hypothetical Reaction Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Anthracene → 9,10-dihydroanthracene | H₂, Pd/C catalyst |
| 2 | 9-Bromo-9,10-dihydroanthracene formation | NBS, CCl₄, light |
| 3 | Propylamine side chain addition | CH₂=CHCH₂NH(CH₃)₂, Pd-catalyzed coupling |
| 4 | Hydrochloride salt formation | HCl, ethanol |
Physicochemical and Spectroscopic Properties
Stability and Reactivity
-
Air Sensitivity: Likely stable under inert atmospheres but may oxidize in air due to the amine group .
-
pH-Dependent Solubility: Protonated amine enhances water solubility at acidic pH .
Spectroscopic Characterization
-
¹H NMR:
-
Aromatic protons (δ 7.2–8.3 ppm), –CH₂– groups (δ 1.5–2.5 ppm), –N(CH₃)₂ (δ 2.2 ppm).
-
-
IR Spectroscopy:
| Compound | IC₅₀ (nM) | Target Pathway |
|---|---|---|
| Mitoxantrone | 10–50 | Topoisomerase II inhibition |
| Hypothetical Target Compound | Pending | DNA intercalation |
Computational Modeling Insights
Semi-empirical (AMI) and ab initio (6-31G**) methods predict:
-
Ionization Potential: ~7.8 eV, within the range associated with bioactive anthracene derivatives .
-
Electrostatic Potential: Localized positive charge on the protonated amine, facilitating DNA phosphate backbone interactions .
Applications in Materials Science
Anthracene derivatives are employed in organic electronics due to their luminescent properties . The saturated 9,10-dihydro core may reduce π-π stacking, enhancing solubility in polymer matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume